
6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-YL)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid is a heterocyclic compound with the molecular formula C10H15NO4S It is characterized by a pyrrolidine ring substituted with a sulfanyl group and a hexanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid typically involves the reaction of hexanoic acid derivatives with pyrrolidine-based intermediates. One common method includes the use of 6-bromohexanoic acid, which undergoes nucleophilic substitution with a pyrrolidine derivative to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form hydroxyl groups.
Substitution: The hexanoic acid chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce hydroxyl derivatives.
科学的研究の応用
6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The pyrrolidine ring may also interact with various receptors or enzymes, modulating their activity and affecting biological pathways .
類似化合物との比較
Similar Compounds
6-Azido-hexanoic acid: This compound has a similar hexanoic acid chain but features an azido group instead of a pyrrolidine ring.
6-Bromohexanoic acid: Another similar compound with a bromo substituent on the hexanoic acid chain.
Uniqueness
6-(2,5-Dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid is unique due to the presence of both a sulfanyl group and a pyrrolidine ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
141969-45-1 |
|---|---|
分子式 |
C10H15NO4S |
分子量 |
245.30 g/mol |
IUPAC名 |
6-(2,5-dioxo-3-sulfanylpyrrolidin-1-yl)hexanoic acid |
InChI |
InChI=1S/C10H15NO4S/c12-8-6-7(16)10(15)11(8)5-3-1-2-4-9(13)14/h7,16H,1-6H2,(H,13,14) |
InChIキー |
WCUXBNLBBGRJCW-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C1=O)CCCCCC(=O)O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



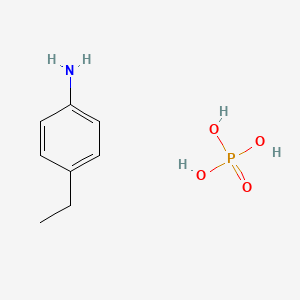
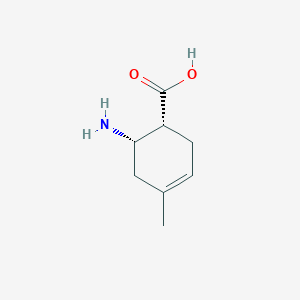
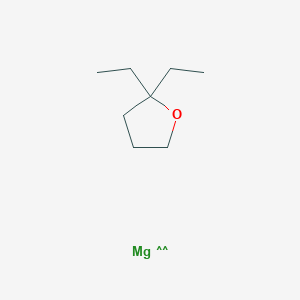

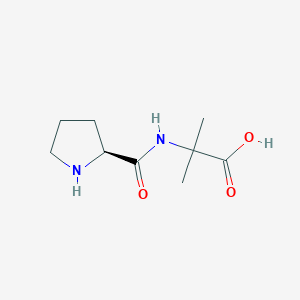
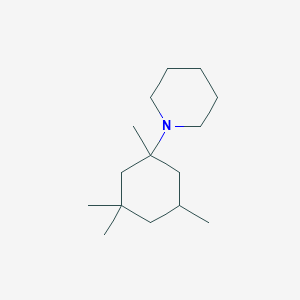
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)
![2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one](/img/structure/B12537288.png)
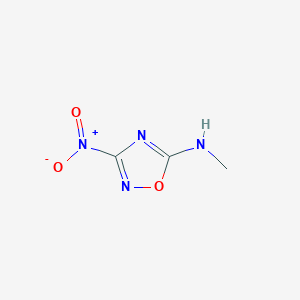
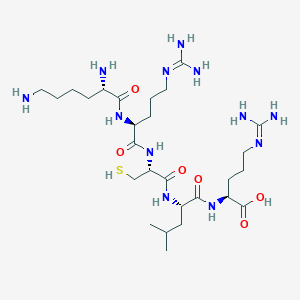
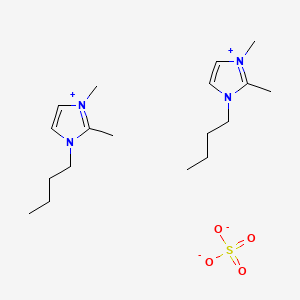

![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
